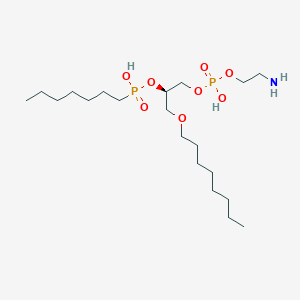
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine: is a synthetic phospholipid derivative. It belongs to the class of glycerophosphoethanolamines, which are characterized by an ethanolamine ester of glycerophosphoric acid. This compound is notable for its unique structure, which includes both octyl and heptyl chains, making it a subject of interest in various scientific fields, including biochemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine typically involves the following steps:
Starting Materials: The synthesis begins with glycerol, which is esterified with octyl and heptyl phosphonic acids.
Esterification: The esterification reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the reaction.
Phosphorylation: The intermediate product is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Purification: The final product is purified through techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to enhance efficiency and yield.
Automated Purification: Industrial chromatography systems are employed for the purification process to ensure high purity and consistency.
化学反应分析
Types of Reactions
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols), often in the presence of a base.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphoethanolamine derivatives.
科学研究应用
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function, particularly in the study of lipid bilayers.
Medicine: Explored for its potential as a drug delivery vehicle due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of specialized surfactants and emulsifiers in the cosmetic and pharmaceutical industries
作用机制
The mechanism of action of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The compound’s molecular targets include phospholipase A2, which catalyzes the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids .
相似化合物的比较
Similar Compounds
- 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphocholine
- 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoserine
- 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoinositol
Uniqueness
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine is unique due to its specific combination of octyl and heptyl chains, which confer distinct physicochemical properties. These properties make it particularly useful in studies involving membrane dynamics and drug delivery systems. Compared to its analogs, this compound exhibits different solubility and interaction profiles with biological membranes, making it a valuable tool in both research and industrial applications .
属性
CAS 编号 |
120411-63-4 |
|---|---|
分子式 |
C20H45NO8P2 |
分子量 |
489.5 g/mol |
IUPAC 名称 |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octoxypropan-2-yl]oxy-heptylphosphinic acid |
InChI |
InChI=1S/C20H45NO8P2/c1-3-5-7-9-10-12-15-26-18-20(19-28-31(24,25)27-16-14-21)29-30(22,23)17-13-11-8-6-4-2/h20H,3-19,21H2,1-2H3,(H,22,23)(H,24,25)/t20-/m1/s1 |
InChI 键 |
RCCNUBYROFOKAU-HXUWFJFHSA-N |
SMILES |
CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
手性 SMILES |
CCCCCCCCOC[C@H](COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
规范 SMILES |
CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O |
Key on ui other cas no. |
120411-63-4 |
同义词 |
1-O-octyl-2-heptylphosphonylglycero-3-phosphoethanolamine diC(8)(2Ph)PE L-1-O-octyl-2-heptylphosphonyl-sn-glycero-3-phosphoethanolamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


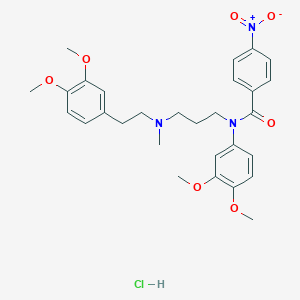
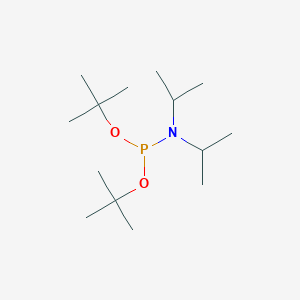
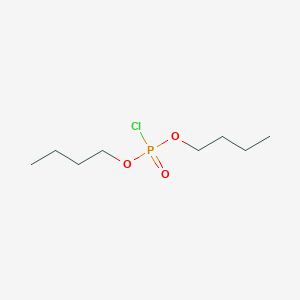
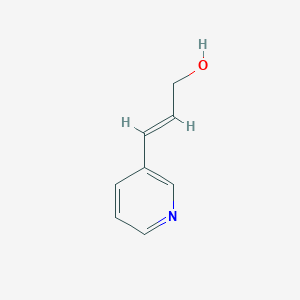
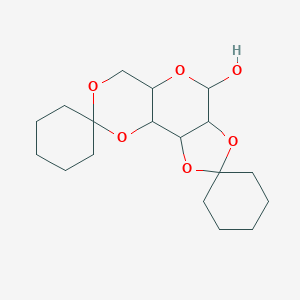
![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)
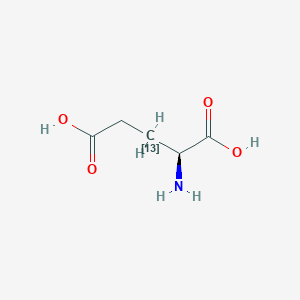


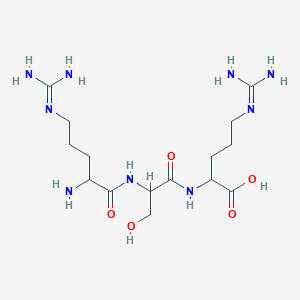
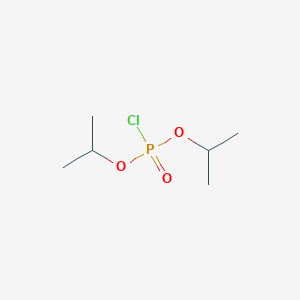
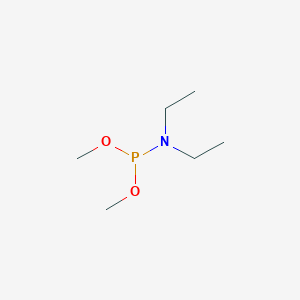
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
